

"4-(2-Morpholin-4-yl-ethoxy)-benzoic acid" molecular structure and properties

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Compound of Interest

Compound Name: 4-(2-Morpholin-4-yl-ethoxy)-
benzoic acid

Cat. No.: B165181

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An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Introduction

4-(2-Morpholin-4-yl-ethoxy)-benzoic acid, identified by the CAS Number 134599-45-4, is a bifunctional organic molecule that integrates a benzoic acid moiety with a morpholino-ethoxy side chain.^[1] This unique architecture makes it a compound of significant interest in medicinal chemistry and materials science. The benzoic acid group provides a carboxylic acid handle for amide bond formation or esterification, while the morpholine ring, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and metabolic stability.

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a validated synthesis protocol, and the potential applications of this compound, grounded in its chemical functionalities. It is intended for researchers and professionals in drug development and chemical synthesis who require a deep technical understanding of this versatile building block.

Part 1: Physicochemical and Structural Characteristics

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in leveraging its potential for research and development.

Molecular Structure

The structure consists of a central benzene ring substituted at the 1- and 4-positions. The carboxylic acid group is attached at C1, and an ether linkage at C4 connects a two-carbon chain which is, in turn, attached to the nitrogen atom of a morpholine ring.

Caption: 2D representation of **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

Property	Value	Reference
CAS Number	134599-45-4	[1][2][3]
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[1][2][4]
Molecular Weight	251.28 g/mol	[1][2][5]
Predicted Boiling Point	428.0 ± 35.0 °C	[6]
Predicted Density	1.213 ± 0.06 g/cm ³	[6]
Predicted pKa	4.36 ± 0.10	[6]
Storage Temperature	2-8°C	[6]
Hazard	Irritant	[4]

Part 2: Synthesis and Characterization

The synthesis of **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** is typically achieved through a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yield and purity.

Synthetic Strategy: A Rationale

A robust and common strategy involves a two-step sequence starting from a readily available precursor, methyl 4-hydroxybenzoate.

- **Protection via Esterification:** The carboxylic acid group of 4-hydroxybenzoic acid is highly reactive and would interfere with the subsequent alkylation step. Therefore, it is first protected as a methyl ester. This enhances the nucleophilicity of the hydroxyl group.
- **Williamson Ether Synthesis:** The phenoxide, generated from the methyl 4-hydroxybenzoate, is reacted with a suitable haloethyl-morpholine derivative. This S_N2 reaction forms the desired ether linkage.
- **Deprotection via Saponification:** The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base, such as sodium hydroxide, followed by acidic workup.

Caption: Synthetic workflow for **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid**.

Detailed Experimental Protocol

This protocol is based on established methodologies for ether synthesis and ester hydrolysis.

[7]

Step 1: Synthesis of Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate

- **Reagents & Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (K_2CO_3 , 2.5 equivalents), and dimethylformamide (DMF) to create a ~0.5 M solution.
 - **Rationale:** K_2CO_3 is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for S_N2 reactions.
- **Addition of Alkylating Agent:** Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) to the stirring suspension.

- Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting phenoxide.
- Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate will form.
- Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol.

Step 2: Synthesis of **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** (Saponification)

- Reagents & Setup: Dissolve the methyl ester intermediate from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask. Add sodium hydroxide (NaOH, 3-4 equivalents) pellets.
- Reaction: Heat the mixture to reflux (around 70-80 °C) for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.
- Workup: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~5-6 using 1 M hydrochloric acid (HCl). A white precipitate of the final product will form.
 - Rationale: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.
- Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:

- ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the ethoxy chain, and the methylene protons of

the morpholine ring.

- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 252.29.
- Infrared (IR) Spectroscopy: The IR spectrum will display a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹).

Part 3: Biological Context and Potential Applications

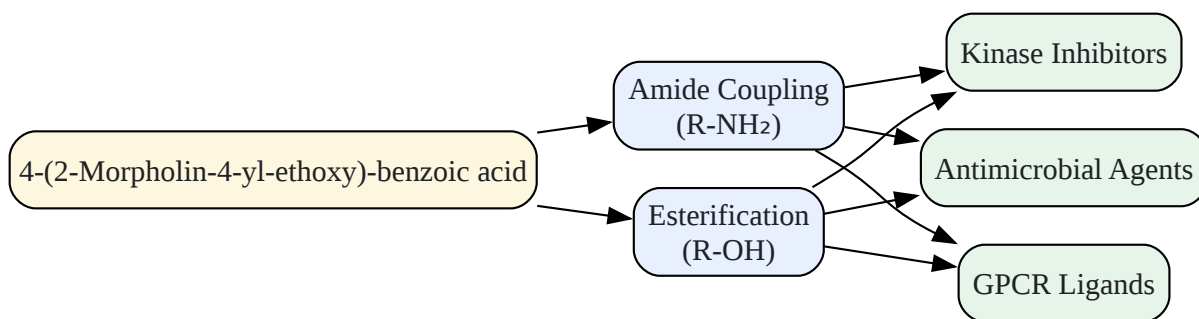
While specific biological activity for **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** is not extensively documented in public literature, its constituent parts are privileged structures in medicinal chemistry.^[8]

The Role of Morpholine and Benzoic Acid Scaffolds

- Morpholine: This heterocycle is frequently incorporated into drug candidates to improve their physicochemical properties. Its presence can increase water solubility, reduce toxicity, and provide a metabolically stable anchor point. Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.^[8]
- Benzoic Acid: Benzoic acid and its derivatives are versatile intermediates and are themselves present in many biologically active compounds.^[9] The carboxylic acid group is a key hydrogen bond donor and acceptor and can be readily converted into amides, esters, and other functional groups to modulate biological activity.

Application as a Chemical Building Block

The primary utility of **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** is as a scaffold or building block for the synthesis of more complex target molecules. Its bifunctional nature allows for selective modification at either the carboxylic acid or the morpholine nitrogen (after quaternization). This makes it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.



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Caption: Use as a scaffold for creating diverse bioactive molecules.

Part 4: Safety and Handling

As a laboratory chemical, **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** requires careful handling to minimize risk.

- **Hazard Identification:** The compound is classified as an irritant.[4] Direct contact with eyes, skin, and mucous membranes should be avoided.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability.[6]

Conclusion

4-(2-Morpholin-4-yl-ethoxy)-benzoic acid is a valuable and versatile chemical intermediate. Its structure, combining the desirable pharmacokinetic properties of the morpholine moiety with the reactive handle of benzoic acid, makes it a strategic building block for the synthesis of novel compounds in drug discovery and materials science. The well-established synthesis

protocol allows for its reliable production, and a thorough understanding of its properties and handling requirements ensures its safe and effective use in a research setting.

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